An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-2-(methylthio)pyrimidin-4-ol
An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-2-(methylthio)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-Amino-2-(methylthio)pyrimidin-4-ol. This pyrimidine derivative is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. This document outlines a probable synthetic pathway, detailed experimental protocols, and a thorough characterization profile based on available data for the target compound and its close analogs.
Core Compound Information
| Property | Value |
| Chemical Name | 6-Amino-2-(methylthio)pyrimidin-4-ol |
| CAS Number | 1074-41-5[1][2][3] |
| Molecular Formula | C₅H₇N₃OS[4] |
| Molecular Weight | 157.19 g/mol [4] |
| Synonyms | 2-(Methylthio)-4-amino-6-hydroxypyrimidine, 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, 6-Amino-2-(methylsulfanyl)-4(3H)-pyrimidinone[1][5] |
| Physical State | White to light yellow powder/crystal[5] |
| Melting Point | 258.0 - 277.0 °C[5] |
Synthesis Methodology
The most plausible and widely utilized method for the synthesis of 6-Amino-2-(methylthio)pyrimidin-4-ol is the cyclocondensation reaction of an S-alkylisothiourea with a β-ketoester.[6] This approach is a variation of the classical Biginelli reaction and offers a straightforward route to the pyrimidine core.
The proposed reaction involves the condensation of S-methylisothiourea with ethyl acetoacetate. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol. The base facilitates the deprotonation of the active methylene group of the ethyl acetoacetate and the amino groups of the S-methylisothiourea, promoting the cyclization to form the pyrimidine ring.
Experimental Protocol: Synthesis of 6-Amino-2-(methylthio)pyrimidin-4-ol
This protocol is based on established procedures for the synthesis of analogous pyrimidine derivatives.[6]
Materials:
-
S-methylisothiourea hemisulfate
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add S-methylisothiourea hemisulfate (1.0 equivalent) followed by the dropwise addition of ethyl acetoacetate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Isolation of the Product: Acidify the reaction mixture with glacial acetic acid to a pH of approximately 5-6. The precipitate is then collected by vacuum filtration and washed with cold deionized water and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 6-Amino-2-(methylthio)pyrimidin-4-ol.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Characterization of 6-Amino-2-(methylthio)pyrimidin-4-ol
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:
Physicochemical Properties
| Property | Value |
| Melting Point | 258.0 - 277.0 °C[5] |
| Appearance | White to light yellow powder/crystal[5] |
| Solubility | Information on the solubility of the target compound is not readily available. However, based on its structure, it is expected to have limited solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF. |
Spectroscopic Data
While specific spectra for 6-Amino-2-(methylthio)pyrimidin-4-ol are not widely published, the expected spectral data can be inferred from closely related analogs, such as 4-amino-6-hydroxy-2-methylpyrimidine.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | s | 3H | -SCH₃ |
| ~5.0 | s | 1H | Pyrimidine C₅-H |
| ~6.5-7.0 (broad) | br s | 2H | -NH₂ |
| ~10.5-11.5 (broad) | br s | 1H | -OH / -NH (keto-enol tautomerism) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -SCH₃ |
| ~90 | Pyrimidine C₅ |
| ~155 | Pyrimidine C₄/C₆ |
| ~160 | Pyrimidine C₂ |
| ~165 | Pyrimidine C₄/C₆ |
FT-IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretching (amino group) |
| 3100-3300 | O-H stretching (hydroxyl group) / N-H stretching (ring) |
| ~1650 | C=O stretching (keto tautomer) / C=N stretching |
| ~1600 | N-H bending |
| ~1550 | C=C stretching (aromatic ring) |
| ~1250 | C-N stretching |
| ~700 | C-S stretching |
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 157. The fragmentation pattern would likely involve the loss of the methylthio group (-SCH₃) and subsequent fragmentation of the pyrimidine ring.
Visualizing the Workflow and Logic
To better illustrate the synthesis and characterization processes, the following diagrams are provided.
References
- 1. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]
- 2. 2-Amino-6-methylpyrimidine-4-thiol | C5H7N3S | CID 2781477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
